Dihexadecyl ether
Overview
Description
Dihexadecyl ether is a useful research compound. Its molecular formula is C32H66O and its molecular weight is 466.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77143. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dihexadecyl ether, also known as Hexadecyl ether, is a synthetic cationic lipid . It forms complexes, known as lipoplexes, with polyanionic DNA . These lipoplexes are widely used constituents of nonviral gene carriers . Therefore, the primary targets of this compound are the polyanionic DNA molecules in the cell.
Mode of Action
This compound interacts with its targets, the polyanionic DNA molecules, by forming lipoplexes . The formation of these lipoplexes is facilitated by the ether links in the this compound, which generally render better transfection efficiency . This interaction results in the delivery of the DNA molecules to the target cells, thereby facilitating gene transfection.
Biochemical Pathways
The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . This cleavage can occur as part of an S N 2, S N 1, or E1 reaction mechanism . .
Result of Action
The primary result of this compound’s action is the delivery of DNA molecules to target cells, facilitating gene transfection . This is particularly useful in gene therapy, where the goal is to introduce, remove, or change the genetic material within a patient’s cells to treat or prevent disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in the ether . .
Biochemical Analysis
Biochemical Properties
Dihexadecyl ether interacts with various biomolecules. It forms complexes with polyanionic DNA, making it a widely used constituent of nonviral gene carriers . The transfection activity of this compound depends systematically on the lipid hydrocarbon chain structure .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a role in facilitating membrane fusion processes and is important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The linker group that bridges the cationic lipid headgroup with the hydrocarbon moiety controls the biodegradability of a cationic amphiphile . Compounds with ether links generally render better transfection efficiency .
Properties
IUPAC Name |
1-hexadecoxyhexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJDKXCCYFOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194067 | |
Record name | Dicetyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-12-6 | |
Record name | Hexadecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4113-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicetyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicetyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexadecyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICETYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ3TC4IWYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihexadecyl ether?
A1: this compound has the molecular formula C32H66O and a molecular weight of 466.92 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While the provided research does not extensively detail specific spectroscopic data, infrared spectroscopy has been utilized to characterize this compound. [] This technique provides information about the functional groups present in the molecule, particularly the characteristic C-O-C stretching vibrations of the ether linkage.
Q3: How does the structure of this compound influence its monolayer formation on surfaces like graphite?
A3: Studies using Scanning Tunneling Microscopy (STM) reveal that this compound molecules tend to align themselves at approximately 65° relative to the lamellar axes of highly ordered pyrolytic graphite surfaces. [] This contrasts with the perpendicular orientation observed for alkane molecules on the same surface. This difference in orientation highlights the influence of the ether oxygen atom on the molecule's packing behavior. Interestingly, pre-existing alkane monolayers can act as templates, forcing subsequently deposited this compound molecules to adopt the alkane's perpendicular orientation. [] This behavior suggests a stronger templating effect of alkanes over ethers in this context.
Q4: How does this compound interact with other molecules in mixed systems, and what are the implications for material properties?
A4: Research shows that this compound can be incorporated into systems containing other molecules, such as oils or surfactants, leading to changes in phase behavior and material properties. For example, in mixtures with nonionic surfactants like hexaethylene glycol n-hexadecyl ether (C16EO6) and water, the addition of this compound, classified as a "swelling" oil, primarily affects the alkyl chain regions of the mesophase structures. [] This influences the volume of the alkyl chain region and the rigidity of the interfacial region, ultimately impacting phase stability and transitions.
Q5: How does the presence of this compound influence the crystallization behavior of other compounds?
A5: Research indicates that this compound can influence the crystallization of other compounds, particularly in the context of biomineralization. For instance, studies on calcium oxalate crystallization, a process relevant to kidney stone formation, show that this compound can stimulate the nucleation and initial crystal growth of calcium oxalate monohydrate (COM). [] This effect is attributed to the potential of this compound to provide active centers for heterogeneous nucleation.
Q6: What are the applications of this compound in drug delivery systems?
A6: this compound serves as a valuable component in liposome formulations for drug delivery. For instance, it acts as a radioactive marker in liposomes encapsulating the paclitaxel prodrug, Propac 7. [] By incorporating radiolabeled this compound, researchers can track the biodistribution and pharmacokinetics of the nanoparticles.
Q7: How is this compound used to study biological processes?
A7: Researchers utilize radiolabeled this compound ([3H]-CHE) to study endocytosis, a fundamental cellular process. [] By incorporating [3H]-CHE into liposomes composed of phosphatidylserine (PS), researchers can quantify the uptake of these liposomes by macrophages, providing insights into the mechanisms of PS recognition and internalization.
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